4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine
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Overview
Description
4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine: is a heterocyclic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a propyl group attached to the nitrogen atom of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with a pyridine derivative in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity . The process may include steps such as purification through distillation or recrystallization to ensure the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens like chlorine or bromine, followed by nucleophilic substitution.
Major Products Formed
Scientific Research Applications
4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine is unique due to its specific fused ring system and the presence of a propyl group, which can influence its chemical reactivity and biological activity . Compared to similar compounds, it may exhibit distinct properties and applications, making it valuable in various research and industrial contexts .
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-propyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine |
InChI |
InChI=1S/C10H15NO/c1-2-3-9-8-5-7-12-10(8)4-6-11-9/h5,7,9,11H,2-4,6H2,1H3 |
InChI Key |
IGDIMQVOLDBJFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2=C(CCN1)OC=C2 |
Origin of Product |
United States |
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